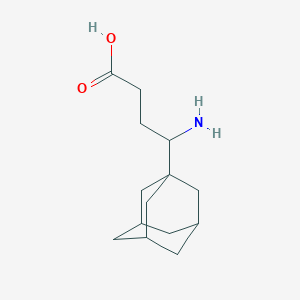

4-(1-Adamantyl)-4-aminobutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(1-Adamantyl)-4-aminobutanoic acid is a compound that features an adamantane moiety attached to a butanoic acid backbone with an amino group at the fourth position. Adamantane is a tricyclic hydrocarbon known for its stability and unique structural properties, making it a valuable building block in organic synthesis. The incorporation of the adamantane structure into various compounds often enhances their stability, lipophilicity, and biological activity.

Mecanismo De Acción

Target of Action

Adamantane derivatives have been known to have diverse applications in medicinal chemistry, catalyst development, and nanomaterials

Mode of Action

Adamantane derivatives are known to exhibit unique structural, biological, and stimulus-responsive properties . The interaction of 4-(1-Adamantyl)-4-aminobutanoic acid with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Adamantane derivatives are known to be involved in a wide range of radical-based functionalization reactions . These reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .

Result of Action

Adamantane derivatives are known to have diverse applications in medicinal chemistry, catalyst development, and nanomaterials, suggesting a broad range of potential effects .

Action Environment

The unique structural, biological, and stimulus-responsive properties of adamantane derivatives suggest that they may be influenced by a variety of environmental factors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Adamantyl)-4-aminobutanoic acid typically involves the following steps:

Formation of the Adamantyl Intermediate: The adamantane structure can be synthesized through various methods, including the rearrangement of tricyclo[3.3.1.13,7]decane or the catalytic hydrogenation of diamantane.

Attachment of the Butanoic Acid Backbone: The adamantyl intermediate is then reacted with a suitable butanoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and more efficient catalysts can enhance yield and reduce production costs .

Análisis De Reacciones Químicas

Types of Reactions

4-(1-Adamantyl)-4-aminobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Acyl chlorides, anhydrides

Major Products

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols

Substitution: Amides, esters

Aplicaciones Científicas De Investigación

4-(1-Adamantyl)-4-aminobutanoic acid has diverse applications in scientific research:

Comparación Con Compuestos Similares

Similar Compounds

1-Adamantylacetic acid: Similar in structure but with an acetic acid backbone instead of butanoic acid.

4-(2-Adamantyl)-4-aminobutanoic acid: A derivative with a different substitution pattern on the adamantane moiety.

Adamantane-1-carboxylic acid: A simpler structure with a carboxylic acid group directly attached to the adamantane.

Uniqueness

4-(1-Adamantyl)-4-aminobutanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the adamantane structure with an amino and carboxylic acid group makes it a versatile compound for various applications .

Actividad Biológica

4-(1-Adamantyl)-4-aminobutanoic acid (commonly referred to as Adamantyl-ABA) is a compound derived from adamantane, a hydrocarbon structure known for its unique properties and applications in medicinal chemistry. This article explores the biological activity of Adamantyl-ABA, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes an adamantyl group attached to a butanoic acid backbone, which contributes to its lipophilicity and biological activity. The molecular formula is C12H19N with a molecular weight of approximately 191.29 g/mol.

Adamantyl-ABA is believed to exert its biological effects through several mechanisms:

- Receptor Modulation : It may interact with various receptors, influencing neurotransmitter systems and potentially exhibiting neuroprotective effects.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that are involved in pathological processes, including those related to inflammation and cancer progression.

- Cellular Signaling : Adamantyl-ABA may affect intracellular signaling pathways, leading to altered cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound demonstrates several notable biological activities:

Antiproliferative Activity

Studies have shown that Adamantyl-ABA exhibits antiproliferative effects on various cancer cell lines. For instance, it has been tested against human breast cancer cells, displaying dose-dependent inhibition of cell growth. The mechanism involves the induction of apoptosis and cell cycle arrest.

Neuroprotective Effects

Given its structural similarity to other adamantane derivatives known for neuroprotective properties, Adamantyl-ABA has been investigated for potential therapeutic applications in neurodegenerative diseases. Preliminary findings suggest it may protect neuronal cells from oxidative stress and excitotoxicity.

Antimicrobial Properties

Some studies have explored the antimicrobial activity of Adamantyl-ABA. It has shown potential against certain bacterial strains, although further research is necessary to elucidate the full spectrum of its antimicrobial efficacy.

Research Findings and Case Studies

Propiedades

IUPAC Name |

4-(1-adamantyl)-4-aminobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2/c15-12(1-2-13(16)17)14-6-9-3-10(7-14)5-11(4-9)8-14/h9-12H,1-8,15H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXURTFOYAJBFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(CCC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.